Cas no 5651-47-8 (3-Isopropylbenzoic acid)

3-Isopropylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Isopropylbenzoic acid

- 3-propan-2-ylbenzoic acid

- NSC 59899

- m-Cumic acid

- m-Isopropylbenzoic acid

- Benzoic acid, 3-(1-methylethyl)-

- Z1171158000

- SY139415

- NSC59899

- 5651-47-8

- AKOS013153976

- 3-propane-2-ylbenzoic acid

- PS-3682

- DTXSID60205054

- MFCD09038906

- 3-isopropyl-benzoic acid

- 3-Isopropylbenzoic acid #

- SCHEMBL105264

- CS-0197290

- NSC-59899

- 3-isopropylbenzoic acid, AldrichCPR

- NISTC5651478

- EN300-109202

- 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene

- DTXCID60127545

- 3-(propan-2-yl)benzoic acid

-

- MDL: MFCD09038906

- インチ: InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12)

- InChIKey: DLYVSJDCQZVKMD-UHFFFAOYSA-N

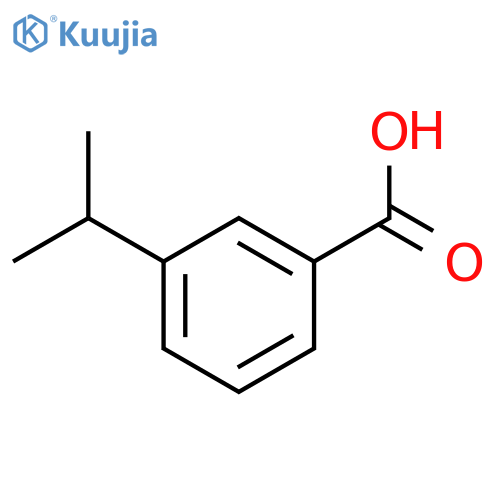

- ほほえんだ: CC(C)C1=CC(=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 164.08400

- どういたいしつりょう: 164.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 37.3A^2

じっけんとくせい

- 密度みつど: 1.080±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 51-52 ºC (ligroine )

- ふってん: 274.8±19.0 ºC (760 Torr),

- フラッシュポイント: 129.3±16.2 ºC,

- 屈折率: 1.5198 (estimate)

- ようかいど: 極微溶性(0.61 g/l)(25ºC)、

- PSA: 37.30000

- LogP: 2.50820

3-Isopropylbenzoic acid セキュリティ情報

3-Isopropylbenzoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Isopropylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1291626-5g |

NISTC5651478 |

5651-47-8 | 98% | 5g |

$100 | 2024-06-06 | |

| Enamine | EN300-109202-25.0g |

3-(propan-2-yl)benzoic acid |

5651-47-8 | 95.0% | 25.0g |

$310.0 | 2025-03-21 | |

| Enamine | EN300-109202-100.0g |

3-(propan-2-yl)benzoic acid |

5651-47-8 | 95.0% | 100.0g |

$1053.0 | 2025-03-21 | |

| Enamine | EN300-109202-10.0g |

3-(propan-2-yl)benzoic acid |

5651-47-8 | 95.0% | 10.0g |

$148.0 | 2025-03-21 | |

| Enamine | EN300-109202-0.25g |

3-(propan-2-yl)benzoic acid |

5651-47-8 | 95.0% | 0.25g |

$20.0 | 2025-03-21 | |

| Fluorochem | 037566-5g |

3-Isopropylbenzoic acid |

5651-47-8 | 98% | 5g |

£89.00 | 2022-03-01 | |

| Apollo Scientific | OR13714-1g |

3-Isopropylbenzoic acid |

5651-47-8 | 98% | 1g |

£24.00 | 2023-09-01 | |

| Fluorochem | 037566-25g |

3-Isopropylbenzoic acid |

5651-47-8 | 98% | 25g |

£356.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I185245-1g |

3-Isopropylbenzoic acid |

5651-47-8 | 98% | 1g |

¥505.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ769-250mg |

3-Isopropylbenzoic acid |

5651-47-8 | 98% | 250mg |

447CNY | 2021-05-08 |

3-Isopropylbenzoic acid 関連文献

-

1. 264. Eight- and higher-membered ring compounds. Part VI. cis-Di- and tri-o-thymotidesWilson Baker,B. Gilbert,W. D. Ollis J. Chem. Soc. 1952 1443

-

Wilson Baker,W. D. Ollis,T. S. Zealley J. Chem. Soc. 1951 201

-

3. 718. The spontaneous optical resolution of solvated tri-o-thymotideA. C. D. Newman,H. M. Powell J. Chem. Soc. 1952 3747

3-Isopropylbenzoic acidに関する追加情報

Introduction to 3-Isopropylbenzoic Acid (CAS No. 5651-47-8)

3-Isopropylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5651-47-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of an isopropyl substituent on the benzene ring imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The molecular structure of 3-Isopropylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group at the third position and an isopropyl group at the second position. This configuration contributes to its versatility, enabling participation in diverse chemical reactions such as esterification, reduction, and condensation reactions. The compound’s solubility characteristics and stability under various conditions further enhance its utility in laboratory settings and industrial processes.

In recent years, 3-Isopropylbenzoic acid has been the subject of several studies aimed at uncovering its pharmacological properties. Research indicates that this compound may exhibit anti-inflammatory effects, which are attributed to its ability to modulate certain enzymatic pathways involved in inflammation. Preliminary in vitro studies have suggested that 3-Isopropylbenzoic acid can inhibit the activity of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators.

Moreover, the compound’s potential role in drug development has not gone unnoticed. Its structural motif is reminiscent of several known pharmaceuticals, suggesting that it could serve as a scaffold for designing novel therapeutic agents. The isopropyl group, in particular, may enhance bioavailability and metabolic stability, making it an attractive feature for medicinal chemists seeking to optimize drug-like properties.

The synthesis of 3-Isopropylbenzoic acid can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common method involves the Friedel-Crafts alkylation of propylbenzene followed by oxidation of the resulting isopropylnaphthalene derivative. Alternatively, direct carboxylation of 3-isopropylnitrobenzene using strong oxidizing agents provides a more straightforward approach. These synthetic pathways highlight the compound’s accessibility and readiness for further functionalization.

Recent advancements in computational chemistry have also facilitated a deeper understanding of 3-Isopropylbenzoic acid’s interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins associated with metabolic disorders and neurodegenerative diseases. These findings open up new avenues for exploring 3-Isopropylbenzoic acid as a lead compound or as a component in combination therapies.

The industrial relevance of 3-Isopropylbenzoic acid extends beyond pharmaceutical applications. Its derivatives are utilized in the formulation of specialty chemicals, including fragrances and UV stabilizers. The compound’s ability to undergo selective modifications allows chemists to tailor its properties for specific industrial uses, underscoring its versatility.

In conclusion, 3-Isopropylbenzoic acid (CAS No. 5651-47-8) represents a promising candidate for further research and development in both academic and industrial settings. Its unique structural features, coupled with emerging evidence of its pharmacological potential, position it as a compound of significant interest. As scientific methodologies continue to evolve, the exploration of 3-Isopropylbenzoic acid and its derivatives is expected to yield valuable insights into new therapeutic strategies and material innovations.

5651-47-8 (3-Isopropylbenzoic acid) 関連製品

- 536-66-3(4-Isopropylbenzoic acid)

- 7498-54-6(3-Tert-Butylbenzoic acid)

- 1129-06-2(3-Cyclopropylbenzoic acid)

- 619-64-7(4-Ethylbenzoic acid)

- 1798-82-9(4-Cyclopropylbenzoic acid)

- 46112-46-3(4-(2-Hydroxyethyl)benzoic acid)

- 98-73-7(4-Tert-Butylbenzoic acid)

- 320730-08-3(3-(2-hydroxyethyl)benzoic acid)

- 2359-09-3(5-tert-Butyl-isophthalic acid)

- 16225-26-6(3,5-Di-tert-butylbenzoic acid)